Glutaranilic acid

Description

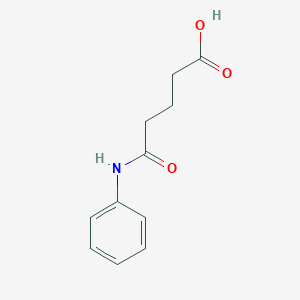

Structure

3D Structure

Properties

IUPAC Name |

5-anilino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-10(7-4-8-11(14)15)12-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDGFGBJFZEEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279004 | |

| Record name | Glutaranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5414-99-3 | |

| Record name | Glutaranilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glutaranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Glutaranilic Acid

Classical and Contemporary Synthetic Routes to Glutaranilic Acid and its Core Structure

The formation of the this compound scaffold can be achieved through several synthetic strategies. The most common and classical method involves the reaction of glutaric anhydride (B1165640) with amines.

The reaction between glutaric anhydride and various amines serves as a direct and efficient route to glutaranilic acids. researchgate.net This reaction is a nucleophilic acyl substitution where the amino group of the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of an amide and a carboxylic acid group.

For instance, the reaction of glutaric anhydride with substituted aromatic amines yields 4-(N-phenylcarbamoyl) butanoic acid derivatives. researchgate.net This method is versatile and can be used to synthesize a wide range of N-substituted glutaranilic acids. biointerfaceresearch.comresearchgate.net The reaction is often carried out in a suitable solvent, such as acetone (B3395972), and may require heating to proceed to completion. biointerfaceresearch.com The resulting this compound can often be isolated by precipitation upon the addition of water. biointerfaceresearch.com

This straightforward synthesis is foundational for creating more complex derivatives. The intermediate amic acids can undergo subsequent cyclization with reagents like acetyl chloride to form six-membered cyclic imides. researchgate.net

While the reaction of glutaric anhydride with amines is the most prevalent method, other strategies can be employed to construct the this compound scaffold. One such approach involves the Castagnoli-Cushman reaction, which utilizes glutaric anhydride and an imine. For example, the reaction between glutaric anhydride and N-benzylidenebenzylamine has been studied in detail, yielding a substituted piperidin-2-one carboxylic acid, which can be considered a cyclized derivative of a this compound. researchgate.net

Furthermore, alternative methods for anhydride formation itself, such as heating dicarboxylic acids like glutaric acid, can provide the necessary precursor for subsequent reactions with amines. reactory.appgoogle.com

Reactions Involving Glutaric Anhydride and Amines

Synthesis of Substituted this compound Derivatives

The core this compound structure can be readily modified to introduce various substituents on the nitrogen atom or the aromatic ring, leading to a diverse array of derivatives with tailored properties.

The synthesis of N-substituted glutaranilic acids is commonly achieved by reacting glutaric anhydride with a primary aromatic amine. researchgate.net This reaction provides a direct route to compounds where the nitrogen atom of the amide is part of a larger, often functionalized, substituent. For example, reacting glutaric anhydride with 4-selenocyanatonaphthalen-1-amine in refluxing acetone produces the corresponding N-substituted this compound in good yield. biointerfaceresearch.com The general applicability of this reaction allows for the incorporation of a wide variety of substituents on the nitrogen atom. biointerfaceresearch.comresearchgate.net

| Reactants | Product | Reaction Conditions | Reference |

| Glutaric anhydride, 4-selenocyanatonaphthalen-1-amine | N-(4-selenocyanatonaphthalen-1-yl)this compound | Acetone, reflux | biointerfaceresearch.com |

| Glutaric anhydride, Substituted aromatic amines | 4-(N-phenylcarbamoyl) butanoic acid derivatives | - | researchgate.net |

| Glutaric anhydride, Primary aromatic amines | N-substituted phenyl glutarimide (B196013) derivatives | Benzene, acetyl chloride | researchgate.net |

The synthesis of iodinated this compound derivatives often involves the use of pre-iodinated starting materials. For example, 3'-carboxy-5'-(N-methylacetamido)-2',4',6'-triiodothis compound can be synthesized from 3-amino-5-(N-methylacetamido)-2,4,6-triiodobenzoic acid. prepchem.com This indicates that the this compound moiety is formed by reacting an appropriately substituted iodinated amine with a glutaric acid derivative.

General strategies for the iodination of aromatic compounds, which can be precursors to iodinated glutaranilic acids, include metal-free iodination of arylboronic acids using molecular iodine and a base like potassium carbonate. organic-chemistry.org Hypervalent iodine reagents have also been employed for various organic transformations, including halogenations. beilstein-journals.org

| Starting Material | Product | Reference |

| 3-Amino-5-(N-methylacetamido)-2,4,6-triiodobenzoic acid | 3'-carboxy-5'-(N-methylacetamido)-2',4',6'-triiodothis compound | prepchem.com |

The synthesis of nitrophenyl-substituted this compound derivatives can be approached by using a nitrophenyl-containing amine as a starting material in the reaction with glutaric anhydride. The compound 4-amino-4'-nitro-glutaranilic acid is also known as (4S)-4-Amino-5-[(4-nitrophenyl)amino]-5-oxopentanoic acid. cymitquimica.com This suggests its synthesis could originate from L-glutamic acid and a nitroaniline derivative.

The introduction of a nitro group onto an aromatic ring is a common electrophilic aromatic substitution reaction. For instance, N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives can be synthesized through the nitration and halogenation of N-phenylbenzenesulfonamide. rsc.org Similarly, 2-amino-4-tert-amyl-6-nitro-phenol is prepared through nitration and subsequent reduction steps. google.com These nitrated intermediates can then be used to form the this compound structure.

| Compound Name | CAS Number | Molecular Formula | Reference |

| (4S)-4-Amino-5-[(4-nitrophenyl)amino]-5-oxopentanoic acid | 24032-35-7 | C11H13N3O5 | cymitquimica.com |

Combinatorial Synthesis Approaches for this compound Analogues

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of different but structurally related molecules, known as a library. wikipedia.org This approach has become a cornerstone in drug discovery and materials science. Instead of synthesizing compounds one by one, combinatorial methods allow for the simultaneous creation of a multitude of products, which can then be screened for desired properties. For the generation of this compound analogues, combinatorial synthesis would typically involve the reaction of a diverse set of dicarboxylic acids (or their activated derivatives) with a library of various anilines.

Two common methodologies in combinatorial chemistry are parallel synthesis and split-mix (or split-and-pool) synthesis. wikipedia.org

Parallel Synthesis: In this method, individual reactions are run in separate reaction vessels, often in a microtiter plate format. wikipedia.org For instance, a selection of different substituted anilines could each be reacted with glutaric anhydride in a separate well to produce a distinct this compound analogue. The advantage of this approach is that the identity of the product in each vessel is known, simplifying the subsequent screening process. wikipedia.org

Split-Mix Synthesis: This technique is often performed using a solid support, such as resin beads. wikipedia.org The process involves splitting the support into multiple portions, reacting each portion with a different building block (e.g., an amino acid or, in this context, a substituted aniline), and then pooling all the portions back together. wikipedia.org By repeating this cycle with different sets of building blocks, a vast library of compounds can be generated on the beads. This method can create much larger libraries than parallel synthesis, though it requires deconvolution strategies to identify the structure of any "hit" compounds. wikipedia.org

The generation of a this compound analogue library could be achieved by reacting a collection of substituted anilines with various dicarboxylic acid anhydrides. This approach allows for systematic exploration of the structure-activity relationship by modifying both the aniline (B41778) and the dicarboxylic acid backbone of the molecule. The incorporation of diverse building blocks, such as glycosamino acids, can also be used to generate novel structures with unique properties. nih.gov

Table 1: Illustrative Reactants for a Combinatorial Library of this compound Analogues

| Dicarboxylic Acid Anhydride Component | Aniline Component | Potential Product Class |

|---|---|---|

| Glutaric Anhydride | Aniline | Glutaranilic Acids |

| Succinic Anhydride | p-Toluidine | Succinilanilic Acid Derivatives |

| Phthalic Anhydride | p-Chloroaniline | Phthalanilic Acid Derivatives |

| Maleic Anhydride | p-Nitroaniline | Maleanilic Acid Derivatives |

Green Chemistry Principles in this compound Synthesis Research

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.org This approach is guided by twelve principles, which include maximizing atom economy, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, and employing catalysis over stoichiometric reagents. acs.orgresearchgate.net

Research into the synthesis of this compound and its precursors is increasingly influenced by these principles. A key focus has been the development of environmentally benign methods for producing glutaric acid, a primary starting material for this compound.

Traditionally, the oxidation of cyclic hydrocarbons to produce dicarboxylic acids like glutaric acid involved hazardous oxidizing agents. However, green chemistry research has led to the development of cleaner alternatives. One notable example is the oxidation of cyclopentene (B43876) using hydrogen peroxide (H₂O₂), a much more environmentally friendly oxidant whose main byproduct is water. nih.gov This process can be made more efficient through the use of catalysts like tungstic acid. nih.gov The use of water as a solvent in this process further enhances its green credentials. nih.gov

The principles of green chemistry can be evaluated using metrics like atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product. acs.orgsphinxsai.com

Key Green Chemistry Considerations in this compound Synthesis:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Addition reactions, for example, have a 100% atom economy by design. paperpublications.org

Solvent Choice: The use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, supercritical fluids, or ionic liquids. paperpublications.orgresearchgate.net Water is a particularly desirable solvent as it is non-toxic, inexpensive, and readily available. nih.gov

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, which minimizes waste. acs.org For instance, the use of solid acid catalysts like zeolites is being explored to replace corrosive liquid acids in various chemical transformations. paperpublications.org

Waste Prevention: It is better to prevent the formation of waste than to treat or clean it up after it has been created. researchgate.net Choosing synthetic pathways that avoid the use of protecting groups, for instance through the use of specific enzymes, can significantly reduce waste. acs.org

Table 2: Application of Green Chemistry Principles to Glutaric Acid Synthesis

| Green Chemistry Principle | Application in Glutaric Acid Synthesis | Reference |

|---|---|---|

| Use of Safer Oxidants | Replacing traditional polluting oxidants with hydrogen peroxide (H₂O₂). | nih.gov |

| Use of Safer Solvents | Utilizing water as the reaction solvent. | nih.gov |

| Catalysis | Employing tungstic acid as a catalyst to facilitate the reaction. | nih.gov |

| Waste Prevention | The primary byproduct of using H₂O₂ as an oxidant is water, minimizing hazardous waste. | nih.gov |

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of Glutaranilic Acid

Reaction Mechanisms of Glutaranilic Acid Formation from Anhydrides

This compound, also known as 4-(N-phenylcarbamoyl)butanoic acid, is synthesized from the reaction between glutaric anhydride (B1165640) and aniline (B41778). researchgate.net This transformation is a classic example of nucleophilic acyl substitution. The mechanism proceeds through the attack of the nucleophilic amine group of aniline on one of the electrophilic carbonyl carbons of glutaric anhydride. libretexts.org

The reaction mechanism can be detailed in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks a carbonyl carbon of glutaric anhydride. This breaks the carbon-oxygen pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the negatively charged oxygen atom of the opened anhydride ring. This step can be facilitated by another molecule of aniline or a weak base.

Ring Opening: The tetrahedral intermediate collapses, and the bond between the carbonyl carbon and the ring oxygen is cleaved. This results in the formation of this compound, which contains both a carboxylic acid group and an amide group. libretexts.org

Esterification and Amidation Reactions of this compound Carboxylic and Amine Functionalities

This compound possesses two key functional groups: a terminal carboxylic acid and a secondary amide linkage. cymitquimica.com These groups exhibit distinct reactivities. The carboxylic acid is readily modified, while the amide group is comparatively stable.

Esterification of the Carboxylic Acid Functionality: The carboxylic acid group of this compound can undergo esterification. The most common method is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. orgosolver.comlibretexts.orgcerritos.edu The reaction is an equilibrium process and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. libretexts.orgcerritos.edu The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the alcohol. cerritos.edu

Amidation of the Carboxylic Acid Functionality: The carboxylic acid group can also be converted into an amide. This direct coupling with an amine is generally unfavorable due to a competing acid-base reaction. fishersci.it Therefore, the carboxylic acid must first be "activated". Common methods for activation include:

Conversion to Acyl Chloride: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride, which then readily reacts with an amine. fishersci.itiajpr.com

Use of Coupling Agents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond with high yield. fishersci.it

The amide functionality within the this compound structure itself is generally unreactive towards further amidation due to the stability of the amide bond. libretexts.org

Intramolecular Cyclization and Dehydration Pathways of this compound Derivatives

This compound and its derivatives can undergo intramolecular reactions, primarily cyclization, which is a form of dehydration.

Intramolecular Cyclization to N-Phenylglutarimide: When heated, particularly in the presence of a dehydrating agent like acetyl chloride or acetic anhydride, this compound undergoes intramolecular cyclization. researchgate.netorgsyn.org In this reaction, the amide nitrogen acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid group.

The mechanism proceeds as follows:

Activation of Carboxylic Acid: The dehydrating agent (e.g., acetic anhydride) activates the carboxylic acid group, making the carbonyl carbon more electrophilic.

Intramolecular Nucleophilic Attack: The lone pair of electrons on the amide nitrogen attacks the activated carbonyl carbon, forming a five-membered ring tetrahedral intermediate. researchgate.net

Dehydration: A molecule of water is eliminated, and the carbonyl group of the newly formed imide is established. The final product is N-phenylglutarimide, a six-membered cyclic imide. researchgate.net

This type of reaction is analogous to the Dieckmann cyclization for diesters, but in this case, it leads to the formation of a cyclic imide rather than a β-keto ester. openstax.org

Dehydration of Derivatives: For derivatives of this compound that contain a hydroxyl group on the carbon chain, a different type of dehydration reaction can occur. Heating such an alcohol derivative in the presence of a strong acid like sulfuric or phosphoric acid can lead to the elimination of water to form an alkene. libretexts.orglibretexts.orgunacademy.com The ease of this dehydration reaction depends on the position of the hydroxyl group (tertiary > secondary > primary). unacademy.com

Reactivity with Other Amino Acid Residues and Biologically Relevant Molecules

While not a proteinogenic amino acid, this compound's functional groups allow for potential interactions and reactions with biological molecules. wikipedia.org

Reactivity with Amino Acids: The terminal carboxylic acid of this compound can react with the free amino group of an amino acid to form a new amide (peptide) bond. americanpeptidesociety.org This coupling reaction would typically require activation of the carboxyl group with agents like DCC or EDC, similar to standard peptide synthesis. fishersci.it This would result in a molecule where the amino acid is attached to the glutaric acid backbone.

The amide bond within this compound is analogous to a peptide bond found in proteins. libretexts.org Like peptide bonds, it can be hydrolyzed under strong acidic or basic conditions, although amides are generally resistant to cleavage. libretexts.org

Reactivity with Other Biologically Relevant Molecules:

Alcohols in Biomolecules: The carboxylic acid can undergo esterification with hydroxyl groups present in other biomolecules, such as sugars (e.g., sorbitol) or the side chains of amino acids like serine and threonine. plos.orgcsbsju.edu These reactions can occur under specific conditions, potentially affecting the structure and function of the modified biomolecule. plos.org

Amines in Biomolecules: The activated carboxyl group can react with amine functionalities in biomolecules, such as the side chains of lysine (B10760008) or the N-terminus of peptides. americanpeptidesociety.orglumenlearning.com

Non-covalent Interactions: Beyond covalent reactions, the functional groups of this compound—the phenyl ring, the amide, and the carboxylic acid—can participate in non-covalent interactions like hydrogen bonding and hydrophobic interactions, which are crucial for the structure and recognition of biomolecules. opentextbc.ca

Advanced Analytical and Spectroscopic Characterization of Glutaranilic Acid

Chromatographic Techniques for Separation and Analysis of Glutaranilic Acid and its Derivatives

Chromatography is a cornerstone for isolating this compound and its derivatives from complex mixtures, enabling their subsequent identification and quantification. The choice of chromatographic method depends on the volatility and polarity of the analyte and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile technique employed for the analysis of non-volatile or thermally unstable compounds like this compound. In synthetic chemistry, HPLC is often used to monitor the progress of reactions involving this compound. For instance, in the preparation of indazole compounds, the reaction's completion can be judged by HPLC analysis. google.com The technique is also instrumental in the purification of reaction products, such as in the synthesis of complex acetamide (B32628) derivatives where reverse-phase HPLC is used to isolate the desired compound. googleapis.com

In one documented application, a product derived from this compound was analyzed using HPLC. google.com The analysis provided a retention time (Rt) of 2.48 minutes. google.com While specific column and mobile phase details are often proprietary or method-specific, reverse-phase chromatography is a common approach for such polar compounds. googleapis.com

Table 1: Example of HPLC Analysis for a this compound-Derived Product

| Analyte | Retention Time (min) | m/z | Method Reference |

|---|---|---|---|

| Indazole Derivative of this compound | 2.48 | 455 (M+H)+ | google.com |

This table is for illustrative purposes based on available data for a derivative.

Gas Chromatography (GC), particularly when coupled with mass spectrometry, is a powerful tool for analyzing volatile and semi-volatile compounds, including this compound, within complex mixtures. leco.co.jpgcms.cz Advanced methodologies like comprehensive two-dimensional gas chromatography (GCxGC) offer enhanced chromatographic resolution, which is crucial for separating co-eluting compounds in intricate samples like cannabis distillates, where this compound has been identified as a component. gcms.czhelicon.ru

In such studies, specific GC parameters are meticulously defined to achieve reproducible and accurate results. leco.co.jpgcms.cz For example, a common setup involves a primary non-polar column followed by a secondary, shorter column of different polarity. leco.co.jpgcms.cz This arrangement, combined with a thermal modulator, allows for a more thorough separation of compounds. leco.co.jpgcms.cz The identification of this compound in these analyses is confirmed by its retention times in both dimensions and its mass spectrum. gcms.cz

Table 2: Typical GCxGC-TOFMS Parameters for the Analysis of Complex Mixtures Containing this compound

| Parameter | Specification | Source |

|---|---|---|

| Gas Chromatograph | Agilent 7890 with LECO Dual Stage Quad Jet Modulator | leco.co.jp |

| Carrier Gas | Helium at 1.4 mL/min (Constant Flow) | leco.co.jp |

| Primary Column (1D) | Rxi-5 Sil MS, 30 m x 0.25 mm i.d. x 0.25 µm | leco.co.jpgcms.cz |

| Secondary Column (2D) | Rxi-17 Sil MS, 0.6 m x 0.25 mm i.d., x 0.25µm | leco.co.jpgcms.cz |

| Injection | 0.5 µL, Split 250:1 @ 250°C | leco.co.jp |

| Primary Oven Program | 40°C (1 min), ramped at 10°C/min to 325°C (2 min) | leco.co.jp |

| Modulation Period | 2 seconds | gcms.cz |

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions. In the synthesis of compounds derived from this compound, TLC is used to determine if the reaction has proceeded to completion before moving to the workup and purification stages. google.com By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, chemists can visualize the disappearance of starting materials and the appearance of the desired product, allowing for a quick assessment of the reaction's status. google.com

Gas Chromatography (GC) Methodologies

Mass Spectrometry (MS) for Structural Elucidation and Quantification of this compound Species

Mass Spectrometry is an indispensable technique for the analysis of this compound, providing critical information on its molecular weight and structure. When coupled with chromatographic systems (GC-MS or LC-MS), it allows for confident identification and quantification.

High-Resolution Mass Spectrometry (HRMS), particularly Time-of-Flight (TOF) MS, is frequently used for the robust identification of compounds in complex samples. In the analysis of cannabis distillates, GCxGC coupled with high-performance TOFMS facilitated the confident identification of this compound. leco.co.jpgcms.cz HRMS provides highly accurate mass measurements, which significantly reduces the number of possible elemental compositions for an unknown peak. gcms.cz This accuracy, combined with retention index filtering and spectral similarity searches against extensive, well-established databases like NIST, enables robust compound identification. gcms.cz

Table 3: Identification Data for this compound using GCxGC-TOFMS

| Compound Name | Molecular Formula | Retention Times (t1, t2) | Mass Δ (amu) | Spectral Similarity | Source |

|---|

While specific tandem mass spectrometry (MS/MS) studies focusing exclusively on the fragmentation of this compound are not widely documented in the provided context, the principles of MS analysis are central to its identification. The use of GCxGC-TOFMS provides a form of "practical" tandem analysis. leco.co.jphelicon.ru The first dimension of chromatography (GC) provides an initial separation, the second dimension (GC) provides further separation of co-eluting peaks, and the final dimension (TOFMS) provides the mass spectral data. helicon.ru The system's software automatically deconvolutes the mass spectra from the highly resolved chromatographic peaks. leco.co.jp This process yields clean, "peak true" mass spectra that are not contaminated by background ions or co-eluting compounds. technologynetworks.com These high-quality spectra can then be reliably compared against spectral libraries (e.g., NIST, Wiley) for confident identification, a process analogous to how MS/MS data is used for structural confirmation. leco.co.jp This enhanced spectral quality is a key advantage of GCxGC over single-dimensional GC-MS, converting what might be an "unknown" in a 1D analysis into a confidently identified compound. leco.co.jp

High-Resolution Mass Spectrometry (HRMS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis of this compound

NMR spectroscopy stands as a cornerstone for the elucidation of the molecular structure of this compound, providing precise information about the atomic arrangement and connectivity within the molecule.

One-Dimensional (1D) NMR Techniques (¹H, ¹³C)

One-dimensional NMR, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, offers fundamental insights into the chemical environment of individual atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides critical information about the number and types of protons present. The acidic proton of the carboxylic acid group is notably deshielded due to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the carbonyl bond, typically appearing in the downfield region of the spectrum, around 10–12 ppm. libretexts.org Protons on the carbon atoms adjacent to the phenyl and amide groups also exhibit characteristic chemical shifts. For instance, ¹H NMR analysis of related structures helps in identifying specific proton signals. nih.govhmdb.cahmdb.ca

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in a characteristic downfield region, generally between 160-180 ppm. libretexts.org This is slightly more shielded than the carbonyl carbons of aldehydes or ketones. libretexts.org The aromatic carbons of the phenyl ring and the aliphatic carbons of the glutaric acid moiety also show distinct signals, allowing for a complete assignment of the carbon framework. hmdb.caresearchgate.net High-resolution ¹³C NMR is a powerful tool for assigning all carbon resonances in complex organic molecules. researchgate.netnih.gov

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound

| Functional Group | Atom | Typical Chemical Shift (ppm) |

| Carboxylic Acid | O-H | 10 - 12 |

| Carboxylic Acid | C =O | 160 - 180 |

| Aromatic Ring | C-H | 7 - 8 |

| Aromatic Ring | C | 120 - 140 |

| Aliphatic Chain | CH ₂ | 1.5 - 2.5 |

| Aliphatic Chain | C H₂ | 20 - 40 |

Two-Dimensional (2D) NMR Correlation Spectroscopy

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide a more in-depth understanding of the molecular structure by revealing correlations between different nuclei. wikipedia.org

COSY (¹H-¹H Correlation Spectroscopy): The COSY experiment is instrumental in establishing the connectivity between protons that are coupled to each other, typically through two or three bonds. rutgers.edulibretexts.org For this compound, COSY spectra would show cross-peaks between the protons of the adjacent methylene (B1212753) groups in the glutaric acid chain, confirming their sequence. It also helps in assigning the protons within the aromatic ring by revealing their coupling network. researchgate.net

HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. nanalysis.com This is invaluable for unambiguously assigning the carbon resonances in the ¹³C NMR spectrum by linking them to their corresponding, and often more easily assigned, proton signals. researchgate.net For this compound, HSQC would show correlations between each proton and its directly bonded carbon atom, providing a clear and definitive map of the H-C framework of the molecule.

Vibrational and Electronic Spectroscopy for Functional Group Characterization of this compound

Vibrational and electronic spectroscopy techniques are essential for identifying the various functional groups present in this compound and studying their electronic properties.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups within this compound. The IR spectrum of a carboxylic acid displays several distinct and informative absorption bands. orgchemboulder.com

The most prominent feature is the very broad O–H stretching absorption, which typically appears in the region of 3300-2500 cm⁻¹. orgchemboulder.com This broadness is a result of strong hydrogen bonding between carboxylic acid molecules, which often exist as dimers. libretexts.orgorgchemboulder.com The C=O stretching vibration of the carboxylic acid group gives rise to an intense band between 1760 and 1690 cm⁻¹. orgchemboulder.com The exact position can be influenced by factors such as dimerization and conjugation. The C–O stretching vibration is observed in the 1320-1210 cm⁻¹ region. orgchemboulder.com Additionally, the N-H stretching vibration of the amide group typically appears around 3300 cm⁻¹, and the amide C=O stretch is found in the region of 1680-1630 cm⁻¹. The presence of the aromatic ring will also give rise to characteristic C-H and C=C stretching and bending vibrations. uobabylon.edu.iq

Table 2: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, very broad |

| Amide | N-H stretch | ~3300 | Medium |

| Aromatic/Aliphatic | C-H stretch | 3100 - 2850 | Medium to strong |

| Carboxylic Acid | C=O stretch | 1760 - 1690 | Strong |

| Amide | C=O stretch (Amide I) | 1680 - 1630 | Strong |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to weak |

| Amide | N-H bend (Amide II) | 1550 - 1510 | Medium |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and pH-Dependent Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. technologynetworks.com For this compound, the absorption bands in the UV region are primarily due to the π → π* transitions of the aromatic phenyl ring and the n → π* transitions of the carbonyl groups in both the carboxylic acid and amide functionalities. copernicus.org

Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. ntu.edu.sg While this compound itself is not chiral, derivatives of this compound that incorporate a chiral center can be analyzed using CD spectroscopy. nih.gov This technique measures the differential absorption of left- and right-circularly polarized light, which is non-zero only for chiral molecules. ntu.edu.sglibretexts.org

The CD spectrum provides information about the stereochemistry and conformation of the chiral derivative. The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of the spatial arrangement of the chromophores relative to the chiral center. researchgate.net For chiral this compound derivatives, the aromatic ring and the carbonyl groups act as chromophores. synchrotron-soleil.fr CD spectroscopy can be used to determine the absolute configuration of a chiral center, study conformational changes, and investigate interactions with other chiral molecules. nih.gov

Hyphenated Analytical Techniques in this compound Research

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures. nih.govsaspublishers.com They offer enhanced selectivity and sensitivity, making them indispensable for modern analytical challenges. ijpsjournal.comnumberanalytics.com In the context of this compound research, several hyphenated techniques are particularly relevant.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation power of liquid chromatography is combined with the mass-selective detection of mass spectrometry, providing molecular weight and structural information. saspublishers.com For carboxylic acids such as this compound, reversed-phase LC can be challenging due to their high polarity, which may lead to poor retention. nih.gov To overcome this, derivatization of the carboxylic acid group can be employed to enhance retention and improve ionization efficiency. nih.gov The use of tandem mass spectrometry (LC-MS/MS) further enhances specificity and allows for fragmentation studies, which can be crucial for structural confirmation and identifying impurities. nih.gov It is important to note that in-source cyclization of related compounds like glutamine and glutamic acid to pyroglutamic acid has been observed during LC-MS analysis, an artifact that must be considered and mitigated for accurate quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile or semi-volatile derivatives of this compound, GC-MS is a highly effective analytical technique. nih.gov Direct analysis of this compound by GC-MS is not feasible due to its low volatility. shimadzu.com Therefore, derivatization is a necessary step to convert the non-volatile this compound into a more volatile compound suitable for GC analysis. shimadzu.com Common derivatization strategies for carboxylic acids include methylation or silylation of the carboxylic acid and any other active hydrogens. shimadzu.com The resulting mass spectra provide a fragmentation pattern that serves as a chemical fingerprint, allowing for identification by comparison to spectral libraries. nih.gov One study on cannabis terpene profiles using GC-MS identified this compound, demonstrating the technique's utility in complex matrix analysis. technologynetworks.com

Other Hyphenated Techniques

Other hyphenated techniques such as LC-NMR and CE-MS also hold potential for this compound analysis, offering complementary information. nih.govsaspublishers.com LC-NMR can provide detailed structural information without the need for fragmentation, while CE-MS is suitable for the analysis of charged species and offers high separation efficiency. saspublishers.comijpsjournal.com The choice of technique depends on the specific analytical goal, whether it is quantification, impurity profiling, or structural elucidation. nih.gov

Table 1: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Separation Principle | Detection Principle | Suitability for this compound | Key Advantages |

|---|---|---|---|---|

| LC-MS | Liquid Chromatography | Mass Spectrometry | High (with potential need for derivatization) | Suitable for non-volatile compounds, provides molecular weight and structural data. saspublishers.com |

| GC-MS | Gas Chromatography | Mass Spectrometry | High (requires derivatization) | High resolution, provides characteristic fragmentation patterns for identification. nih.gov |

| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Moderate to High | Provides detailed structural information without fragmentation. ijpsjournal.com |

| CE-MS | Capillary Electrophoresis | Mass Spectrometry | High | High separation efficiency, suitable for charged analytes. saspublishers.com |

Chemometric Approaches in Multivariate Spectroscopic Data Analysis of this compound Systems

The large and complex datasets generated by modern spectroscopic techniques necessitate the use of chemometrics for data extraction and interpretation. frontiersin.orgfrontiersin.org Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. kyoto-u.ac.jp

Principal Component Analysis (PCA)

PCA is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets while retaining most of the original variance. frontiersin.org In the context of this compound analysis, PCA can be applied to spectroscopic data (e.g., from IR or NMR) to identify patterns, group samples, and detect outliers. frontiersin.org For instance, PCA could be used to differentiate between batches of a product containing this compound based on their spectroscopic fingerprints, highlighting variations in composition or impurity profiles. eigenvector.com

Partial Least Squares (PLS) Regression

PLS is a supervised regression technique used to model the relationship between a set of predictor variables (e.g., spectral data) and one or more response variables (e.g., concentration of this compound). frontiersin.org PLS is particularly useful for building calibration models for quantitative analysis, even in the presence of interfering substances. nih.gov For example, a PLS model could be developed to predict the concentration of this compound in a sample based on its near-infrared (NIR) spectrum.

Multivariate Curve Resolution (MCR)

MCR is a powerful technique for resolving mixture data into the pure component contributions. kyoto-u.ac.jp When analyzing a system containing this compound and its potential impurities or degradation products, MCR can be used to extract the individual spectra and concentration profiles of each component from a series of mixture spectra. nih.gov This is invaluable for impurity profiling and understanding reaction kinetics.

Application in Impurity Profiling

Chemometric methods are increasingly used for drug impurity profiling. chromatographyonline.comchromatographyonline.com By applying PCA, PLS, and other algorithms to chromatographic or spectroscopic data, it is possible to identify and quantify impurities, even at low levels. nih.gov This approach provides a powerful alternative to traditional methods that rely on the separation and individual quantification of each impurity. nih.gov

Table 2: Chemometric Methods in this compound Analysis

| Chemometric Method | Primary Function | Application in this compound Research |

|---|---|---|

| Principal Component Analysis (PCA) | Data exploration, dimensionality reduction, pattern recognition. frontiersin.org | Grouping of samples, outlier detection, initial data screening. |

| Partial Least Squares (PLS) Regression | Quantitative modeling, calibration. frontiersin.org | Predicting the concentration of this compound from spectroscopic data. |

| Multivariate Curve Resolution (MCR-ALS) | Resolving mixture data into pure components. nih.gov | Separating the spectral signatures of this compound and its impurities. |

Sample Preparation Methodologies for this compound Analysis (e.g., Acid Digestion)

Effective sample preparation is a critical step to ensure accurate and reproducible analytical results. mdpi.com The goal is to isolate the analyte of interest from the sample matrix, remove interferences, and present it in a form suitable for the chosen analytical instrument. rocker.com.tw

Acid Digestion

Acid digestion is a common method for preparing organic samples for elemental analysis, but it can also be a preliminary step in the analysis of organic compounds in certain matrices. analytik-jena.cominorganicventures.com This process typically involves treating the sample with strong acids, such as nitric acid, sulfuric acid, or a mixture of acids, often with heating, to break down the organic matrix. nih.govinorganicventures.com For the analysis of this compound, a carefully selected acid digestion procedure could be used to remove the sample matrix prior to chromatographic analysis, although care must be taken to avoid degradation of the target analyte. The choice of acid and digestion conditions (temperature, time) is crucial and depends on the nature of the sample matrix. nih.gov For instance, nitric acid is a strong oxidizing agent commonly used for organic matrices. nih.gov Microwave-assisted acid digestion can accelerate the process and reduce acid consumption. inorganicventures.com

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov For this compound, which has both a polar carboxylic acid group and a nonpolar phenyl group, its partitioning behavior can be manipulated by adjusting the pH of the aqueous phase. At a pH below its pKa, this compound will be protonated and more soluble in an organic solvent. Conversely, at a pH above its pKa, it will be deprotonated and more soluble in the aqueous phase.

Solid-Phase Extraction (SPE)

SPE is a versatile and widely used sample preparation technique that involves passing a liquid sample through a solid sorbent material. diva-portal.org The analyte of interest is either retained on the sorbent while impurities pass through, or the impurities are retained while the analyte passes through. For this compound, a mixed-mode SPE cartridge with both reversed-phase and ion-exchange functionalities could be effective for selective isolation from complex matrices. lcms.cz Newer miniaturized techniques like microextraction in packed syringe (MEPS) offer automation and high throughput. diva-portal.org

Other Techniques

Other sample preparation methods that could be applicable to this compound analysis include:

Protein Precipitation: For biological samples like plasma or serum, precipitating proteins with an organic solvent (e.g., acetonitrile) or an acid is a common first step to remove the bulk of the matrix. nih.gov

Dispersive Solid-Phase Extraction (d-SPE): Often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, d-SPE involves adding a sorbent to the sample extract to remove interfering substances. nih.gov

Table 3: Sample Preparation Techniques for this compound

| Technique | Principle | Applicability to this compound |

|---|---|---|

| Acid Digestion | Decomposition of the sample matrix using strong acids. analytik-jena.com | Primarily for elemental analysis, but can be adapted for matrix removal with caution to prevent analyte degradation. |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases based on solubility. nih.gov | Effective for separation by adjusting pH to control the ionization state of the carboxylic acid. |

| Solid-Phase Extraction (SPE) | Selective retention of analyte or impurities on a solid sorbent. diva-portal.org | Highly versatile, allowing for tailored separation using different sorbent chemistries. |

| Protein Precipitation | Removal of proteins from biological samples. nih.gov | Essential for the analysis of this compound in biological fluids. |

Computational Chemistry and Theoretical Investigations of Glutaranilic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and chemical reactivity of glutaranilic acid. researchgate.netmdpi.com DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), can be employed to optimize the molecular geometry of this compound, predicting bond lengths and angles. researchgate.net These theoretical parameters can then be compared with experimental data if available.

The electronic properties of this compound can be elucidated by analyzing its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial descriptor of chemical reactivity, with a smaller gap generally implying higher reactivity and the potential for intramolecular charge transfer. researchgate.netmdpi.com

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the electron density distribution around the molecule. researchgate.net The MEP map identifies nucleophilic (electron-rich) and electrophilic (electron-poor) regions, offering predictions about the sites most susceptible to chemical attack. researchgate.net For this compound, the carboxylic acid and amide functional groups would be key areas of interest in such an analysis. Natural Bond Orbital (NBO) analysis can also be performed to investigate intramolecular charge transfer and hyperconjugative interactions. beilstein-journals.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: This table is illustrative and based on typical values for similar organic acids; specific calculations for this compound are required for actual data.)

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability. mdpi.com |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

Molecular Dynamics Simulations and Conformational Analysis of this compound and its Analogues

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. nih.govgalaxyproject.orgmdpi.com For this compound and its analogues, MD simulations in an explicit solvent like water can reveal the accessible conformations and the energetic barriers between them. lambris.comchemrxiv.org These simulations track the movements of each atom over time by solving Newton's equations of motion, governed by a force field (e.g., CHARMM, AMBER). galaxyproject.orglambris.com

For analogues of this compound, such as those with substitutions on the phenyl ring or modifications to the glutaric acid backbone, comparative conformational analyses can be performed. nih.gov By comparing the conformational preferences of different analogues, researchers can understand how structural modifications influence the molecule's shape and flexibility, which can be correlated with changes in physical properties or biological activity. nih.govnih.gov

Table 2: Key Torsion Angles for Conformational Analysis of this compound (Note: This table presents a hypothetical selection of important dihedral angles for study.)

| Torsion Angle | Description | Potential Influence |

| ω (Cα-C-N-Cα') | Amide bond dihedral | Determines planarity and rotational barrier. |

| φ (C-N-Cα'-Cβ') | Rotation around N-Cα' bond | Influences orientation of the phenyl ring. |

| ψ (N-Cα-Cβ-Cγ) | Rotation within the glutaric acid chain | Affects the overall chain conformation. |

| χ1, χ2 | Side-chain dihedrals in the glutaric acid moiety | Determines the spatial arrangement of the carboxylic acid group. nih.gov |

In Silico Prediction of Reaction Pathways and Mechanistic Insights for this compound Transformations

Computational methods can be used to predict the most likely pathways for chemical reactions involving this compound and to provide detailed mechanistic insights. researchgate.net By mapping the potential energy surface of a reaction, theoretical chemists can identify transition states, intermediates, and the associated activation energies. mdpi.com This allows for the evaluation of different hypothetical reaction mechanisms, such as hydrolysis of the amide bond, esterification of the carboxylic acid, or electrophilic substitution on the aromatic ring.

For instance, DFT calculations can be used to model the step-by-step mechanism of a reaction. scirp.org By calculating the Gibbs free energy of reactants, transition states, and products, the thermodynamic and kinetic feasibility of a proposed pathway can be assessed. mdpi.com This can be particularly useful in understanding the conditions required for specific transformations or in predicting the regioselectivity and stereoselectivity of reactions.

These in silico studies can guide the design of synthetic routes to new this compound derivatives or predict potential metabolic pathways. For example, by modeling the interaction of this compound with a model of a metabolic enzyme's active site, researchers could hypothesize about its potential biotransformations. nih.govnih.gov

Molecular Docking and Protein-Ligand Interaction Studies for this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor. ajchem-a.commdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity. nih.govresearchgate.net

For derivatives of this compound, molecular docking could be employed to investigate their potential as inhibitors or modulators of specific protein targets. The process involves placing the 3D structure of the this compound derivative into the binding site of a target protein and using a scoring function to estimate the binding affinity. mdpi.com The results can identify the most likely binding pose and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the protein-ligand complex. mdpi.comdrughunter.combiorxiv.org

For example, a hypothetical study could involve docking a series of this compound derivatives into the active site of an enzyme implicated in a disease process. The docking scores and predicted binding modes could then be used to prioritize which derivatives are most likely to be active and should be synthesized for experimental testing. ajchem-a.cominnovareacademics.in

Table 3: Hypothetical Molecular Docking Results for a this compound Derivative (Note: This table is for illustrative purposes, showing typical data from a docking study.)

| Parameter | Result | Interpretation |

| Target Protein | Hypothetical Kinase XYZ | A potential therapeutic target. |

| Docking Score (kcal/mol) | -8.5 | A lower score suggests a stronger predicted binding affinity. ajchem-a.com |

| Key Interacting Residues | Lys72, Glu91, Leu144 | Amino acids in the binding site forming key interactions. |

| Types of Interactions | Hydrogen bond with Lys72, Hydrophobic interaction with Leu144 | Specific forces stabilizing the ligand in the binding pocket. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comuestc.edu.cn For a set of this compound analogues with known activities (e.g., enzyme inhibition), a QSAR model could be developed to predict the activity of new, untested analogues. nih.govresearchgate.net

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., from DFT calculations), steric, hydrophobic, or topological. researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a combination of these descriptors with the observed biological activity. mdpi.comuestc.edu.cn

A validated QSAR model can be a powerful tool for designing more potent this compound derivatives. researchgate.net It can identify the key structural features that are either beneficial or detrimental to activity, guiding the design of new analogues with improved properties. This in silico approach can significantly reduce the number of compounds that need to be synthesized and tested, making the discovery process more efficient. mdpi.com

In Silico Pharmacokinetic Profiling of this compound Derivatives

In addition to predicting biological activity, computational methods can be used to forecast the pharmacokinetic properties of this compound derivatives. This is often referred to as ADME profiling, which stands for Absorption, Distribution, Metabolism, and Excretion. nih.govresearchgate.net Predicting these properties early in the drug discovery process is crucial, as poor pharmacokinetics is a major cause of compound failure in later stages of development. researchgate.net

Various in silico models and software tools are available to predict key ADME parameters. jyoungpharm.orgbiointerfaceresearch.comnih.gov For this compound derivatives, these tools could estimate properties such as:

Absorption: Prediction of oral bioavailability and intestinal absorption.

Distribution: Calculation of properties like lipophilicity (logP) and the likelihood of crossing the blood-brain barrier. nih.gov

Metabolism: Identification of potential sites of metabolic attack by cytochrome P450 enzymes.

Excretion: Prediction of how the compound is likely to be eliminated from the body.

Toxicity: Early warnings for potential toxic liabilities. nih.gov

This in silico profiling helps in selecting and optimizing derivatives that not only have good biological activity but also possess favorable drug-like properties, increasing their chances of becoming successful therapeutic agents. nih.govmdpi.comuns.ac.id

Table 4: Representative In Silico ADME Predictions for a this compound Derivative (Note: This table is a hypothetical example of ADME parameters.)

| ADME Parameter | Predicted Value/Classification | Implication |

| Human Intestinal Absorption | High | Likely to be well-absorbed after oral administration. nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cause central nervous system side effects. nih.gov |

| Cytochrome P450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions involving this enzyme. |

| Lipinski's Rule of Five | 0 violations | Good drug-like properties. biointerfaceresearch.com |

Biological Relevance and Research Applications of Glutaranilic Acid Derivatives Preclinical Studies

Exploration of Glutaranilic Acid Derivatives as Diagnostic Research Tools

In the realm of preclinical research, the development of effective contrast agents is paramount for enhancing the visualization of soft tissues in X-ray-based imaging techniques like micro-computed tomography (micro-CT). nih.gov While conventional hydrophilic iodinated contrast media are limited by their rapid clearance from the bloodstream, researchers have explored various nanoparticulate systems to prolong their circulation time. nih.gov These systems include liposomes, nanoemulsions, micelles, and dendrimers, which can encapsulate iodinated compounds. nih.gov

The core principle behind their function lies in the high atomic number of iodine, which significantly attenuates X-rays, thereby creating a contrast between the agent-containing tissues and the surrounding areas. explorationpub.com Newly synthesized iodine-based materials are being investigated as potential alternatives to commercially available radiocontrast agents for experimental use in phantoms, which are used to optimize imaging protocols. mdpi.com One such example is the water-soluble sodium salt of a diiodine-substituted natural eudesmic acid, Sodium 2,6-DiIodo-3,4,5-TriMethoxyBenzoate (NaDITMB). mdpi.com The exploration of such novel agents is driven by the need for easily synthesizable and cost-effective materials for research purposes. mdpi.com

The mechanism of X-ray absorption by iodinated contrast agents is rooted in the photoelectric effect. When X-ray photons interact with iodine atoms, they can be absorbed, leading to the ejection of a photoelectron. explorationpub.com This absorption is highly dependent on the energy of the X-rays and the concentration of the iodine-containing compound. The resulting attenuation of the X-ray beam is what generates the contrast in the final image.

In vitro studies have demonstrated a direct correlation between the concentration of iodinated contrast media and the increase in radiation-induced DNA damage in the form of double-strand breaks. explorationpub.com This effect is attributed to the localized increase in absorbed radiation dose due to the photoelectric effect. explorationpub.com The generation of secondary electrons from these interactions triggers molecular reactions that can lead to discernible DNA damage. explorationpub.com

Simulation and experimental studies comparing novel iodinated compounds like NaDITMB with established agents such as Omnipaque® have shown equivalent X-ray absorption properties. mdpi.com In these in vitro models, the image gray values of the contrast materials were found to have a maximum deviation of only 3.7% at a 46 kVp X-ray beam, with even smaller deviations at higher kVp settings. mdpi.com This indicates that newly synthesized agents can effectively mimic the contrast enhancement properties of clinically used agents in experimental settings. The interaction between iodinated X-ray contrast agents and other imaging probes, such as gadolinium-based MRI contrast agents, has also been investigated, revealing potential for signal enhancement in T1-weighted MR images. nih.gov

Iodinated this compound Derivatives as X-ray Absorbing Agents in Imaging Research Modalities

Anti-proliferative and Cytotoxic Activities of this compound Analogues in Cell-Based Research

This compound analogues have been a subject of interest in cancer research for their potential anti-proliferative and cytotoxic effects. In studies involving the MCF-7 human breast adenocarcinoma cell line, various related compounds have demonstrated the ability to inhibit cancer cell growth. For instance, some studies have shown that certain natural product extracts can induce a time- and concentration-dependent anti-proliferative activity. mdpi.comnih.gov

The mechanisms underlying these effects are multifaceted. Some compounds have been shown to induce apoptosis (programmed cell death) and necrosis. nih.gov The anti-proliferative effects can also be a result of increased oxidative stress within the cancer cells. mdpi.com Furthermore, the inhibition of cell migration is another important aspect of their anti-cancer activity. nih.gov

Interactive Table: Anti-proliferative Activity in MCF-7 Cells

| Compound/Extract | Observed Effect | IC50 Value | Reference |

|---|---|---|---|

| Dorycnium pentaphyllum extract | Time- and concentration-dependent cytotoxicity | 78.69 µg/mL (24h) | mdpi.com |

| Fungal β-glucans | Time- and concentration-dependent anti-proliferative activity | 100µg/ml | nih.gov |

| Glycyrrhizinic acid | Concentration- and time-dependent growth inhibition | - | nih.gov |

The investigation of this compound analogues and related compounds has extended to a variety of other cancer cell lines, revealing a broad spectrum of activity.

A2780 (Ovarian Cancer): While specific data on this compound derivatives in A2780 cells is limited in the provided search results, the general approach involves evaluating cytotoxicity and the potential to overcome drug resistance, a common challenge in ovarian cancer treatment.

HepG2 (Hepatocellular Carcinoma): In HepG2 cells, various compounds have demonstrated cytotoxic effects. frontiersin.orgresearchgate.netnih.gov For example, Alternariol (AOH) and its monomethyl-ether (AME) were found to be cytotoxic in a dose-dependent manner. frontiersin.org Some compounds induce apoptosis through mitochondrial pathways, involving the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of caspases. nih.gov The cytotoxic effects of some compounds, like lithocholic acid (LCA), become statistically significant at higher concentrations. researchgate.net

Pancreatic Cancer Cells (e.g., PANC-1, MIA PaCa-2): Pancreatic cancer is known for its aggressive nature and resistance to treatment. cancer.orgnih.gov Research has focused on targeting the metabolic vulnerabilities of these cells. cancer.org For instance, gallic acid has been shown to decrease cell viability in a concentration-dependent manner in PANC-1 and MIA PaCa-2 cells by inducing ROS production and endoplasmic reticulum (ER) stress. mdpi.com The dense stromal environment of pancreatic tumors presents a barrier to drug delivery, making the development of effective therapeutic agents challenging. nih.gov

Interactive Table: Cytotoxic Activity in Various Cancer Cell Lines

| Cell Line | Compound/Extract | Observed Effect | IC50 Value | Reference |

|---|---|---|---|---|

| HepG2 | Alternariol monomethyl-ether (AME) | Cytotoxicity | 5.07 ± 0.52 μg/mL | frontiersin.org |

| HepG2 | Avermectin | Inhibition of viability, apoptosis | - | nih.gov |

| PANC-1, MIA PaCa-2 | Gallic Acid | Concentration-dependent decrease in cell viability | - | mdpi.com |

The anti-cancer properties of this compound analogues and related compounds stem from their ability to interfere with critical cellular processes.

Enzyme Inhibition: A key mechanism is the inhibition of enzymes that are crucial for cancer cell survival and proliferation. For example, tyrosine kinase inhibitors block signaling pathways that promote cell growth. Other inhibitors target enzymes involved in glucose metabolism, exploiting the Warburg effect where cancer cells rely heavily on glycolysis. The inhibition of proteasomes, which are responsible for protein degradation, can lead to the accumulation of proteins that trigger apoptosis.

Metabolic Interference: Cancer cells have a reprogrammed metabolism, with an increased consumption of glucose and glutamine. nih.gov Glutamine metabolism, in particular, is a promising target for cancer therapy. nih.gov Some compounds act as glutamine antagonists, inhibiting enzymes that utilize glutamine and thereby disrupting the metabolic activity of the tumor. nih.gov This can also involve inhibiting specific glutamine transporters like ASCT2. nih.gov The inhibition of the hexosamine biosynthetic pathway, which is dependent on glutamine, can also contribute to the anti-cancer effects. nih.gov Furthermore, some compounds can induce oxidative stress by interfering with antioxidant enzymes like glutathione (B108866) peroxidase, making cancer cells more vulnerable to damage. mdpi.com

Studies in Other Cancer Cell Lines (e.g., A2780, HepG2, Pancreatic Cancer Cells)

Antimicrobial Efficacy of this compound Derivatives

The search for novel antimicrobial agents has led researchers to explore a wide range of chemical structures, including those derived from this compound. These compounds have been evaluated for their ability to inhibit the growth of various pathogenic microorganisms.

Derivatives of this compound have demonstrated notable antibacterial properties. Studies on related glutarimide (B196013) derivatives have shown that Gram-positive bacteria are generally more susceptible to these compounds than Gram-negative bacteria. nih.gov For instance, a preliminary screening using a disk diffusion method indicated this differential susceptibility. nih.gov Further testing determined the minimum inhibitory concentration (MIC) for several compounds, confirming their ability to inhibit the growth of all tested Gram-positive and some Gram-negative bacteria. nih.gov One particular derivative, ethyl 4-(1-benzyl-2,6-dioxopiperidin-3-yl)butanoate, showed significant potential with a MIC of 0.625 mg/mL against Bacillus cereus. nih.gov

In studies involving glutamic acid and its structural analogues, glutamic acid diethyl ester (GLADE) exhibited promising results against all tested bacterial strains, with MIC values of 12.75 mg/mL for Gram-positive bacteria and Pseudomonas aeruginosa, and 25.5 mg/mL for other Gram-negative bacteria. nih.gov In contrast, glutamic acid itself showed inhibitory activity at concentrations of 1.76 mg/mL and 0.88 mg/mL for some bacteria, though higher concentrations were needed for a bactericidal effect. nih.gov The varied efficacy across different derivatives and bacterial species highlights the importance of the specific chemical structure in determining antibacterial potency.

Table 1: Antibacterial Activity of Selected Glutamic Acid Derivatives

| Compound/Derivative | Bacterial Strain | MIC (mg/mL) | Reference |

|---|---|---|---|

| Ethyl 4-(1-benzyl-2,6-dioxopiperidin-3-yl)butanoate | Bacillus cereus | 0.625 | nih.gov |

| Glutamic acid diethyl ester (GLADE) | Gram-positive bacteria | 12.75 | nih.gov |

| Glutamic acid diethyl ester (GLADE) | Pseudomonas aeruginosa | 12.75 | nih.gov |

| Glutamic acid diethyl ester (GLADE) | Other Gram-negative bacteria | 25.5 | nih.gov |

| Glutamic acid (GLA) | Some tested bacteria | 0.88 - 1.76 | nih.gov |

The antifungal potential of this compound derivatives and related structures has also been a focus of research. While direct studies on this compound are limited, investigations into structurally similar molecules provide valuable insights. For example, a series of novel matrine (B1676216) derivatives incorporating a hydroxamic acid moiety demonstrated exceptional inhibitory activity against Candida albicans. rsc.org The most potent of these compounds exhibited a MIC value of 0.062 mg/mL, which was significantly lower than the clinical antibiotic fluconazole (B54011). rsc.org Mechanistic studies suggested that these compounds function by preventing biofilm formation and disrupting established biofilms. rsc.org

Similarly, dioxomolybdenum(VI) complexes of thiosemicarbazones have been tested against C. albicans, showing MIC values ranging from 62.5 to 500 µg/mL. mdpi.com Another study on Asiatic acid found that it had a synergistic effect with fluconazole against resistant C. albicans. nih.gov These findings underscore the potential of developing new antifungal agents based on scaffolds that can be structurally related to this compound.

Antibacterial Activity Against Gram-Negative (e.g., Escherichia coli) and Gram-Positive Bacteria

Involvement in Biochemical Pathways and Amino Acid Metabolism Research

This compound and its derivatives, as analogues of the key amino acid glutamate (B1630785), are valuable tools for investigating metabolic pathways and enzyme functions.

Glutamic acid is a central molecule in numerous metabolic pathways, including nitrogen assimilation and the biosynthesis of other amino acids. mdpi.comnih.gov Derivatives of glutamic acid are designed to modulate these pathways, which can have significant therapeutic implications, particularly in cancer research where glutamine metabolism is often upregulated. mdpi.comsemanticscholar.org By blocking the essential functional groups of amino acids like glutamic acid, researchers can create derivatives with potential pharmaceutical effects. mdpi.com Glutamate itself is a precursor for the synthesis of important molecules like glutathione. libretexts.org The study of amino acid derivatives is crucial for understanding their roles as signaling molecules and metabolic intermediates. amerigoscientific.com

Glutamine synthetase (GS) is a critical enzyme that catalyzes the conversion of glutamate and ammonia (B1221849) into glutamine. nih.govuniprot.org This enzyme is a key target in drug development due to its central role in nitrogen metabolism. nih.gov Molecular docking studies have been performed to investigate the binding of glutamic acid derivatives to glutamine synthetase. nih.gov For instance, a derivative designated as 4Db6 was studied to determine its binding site within the glutamine synthetase structure, with promising interactions identified. mdpi.comnih.gov Such studies are foundational for designing specific inhibitors or modulators of this enzyme. The activity of glutamine synthetase is regulated by various metabolites, and understanding how derivatives interact with its active site is crucial for developing new therapeutic strategies. wikipedia.org

Role as Amino Acid Derivatives in Metabolic Studies

Novel Biological Applications Explored through this compound Scaffolds

The chemical scaffold provided by this compound and its parent compound, glutamic acid, is being explored for a variety of novel biological applications. These scaffolds are used to create new molecules with potential therapeutic value beyond antimicrobial and metabolic modulation.

Peptide Mimicry and Peptidomimetic Research

Peptidomimetics are compounds designed to mimic the structure and function of peptides. They are developed to overcome the inherent limitations of peptides as therapeutic agents, such as poor metabolic stability and low oral bioavailability. The design of peptidomimetics often involves modifying the peptide backbone or incorporating non-natural amino acids to create more drug-like properties.

One derivative of this compound, 5-(4-Methylphenyl)amino-5-oxopentanoic acid, has been identified as a potentially valuable intermediate in the design of peptidomimetics. The structure of this compound provides a scaffold that can be further elaborated to present key pharmacophoric groups in a spatially defined manner, similar to how amino acid residues are presented in a peptide's secondary structure.

Despite this potential, a thorough review of scientific literature did not yield specific preclinical studies detailing the synthesis and biological evaluation of this compound-based peptidomimetics. Research in this area appears to be nascent or not widely published. Therefore, no detailed research findings or data tables on the peptide mimicry applications of this compound derivatives can be presented at this time.

DNA-Interacting Agents (e.g., Holliday Junction Trapping Mechanisms)

DNA-interacting agents are molecules that can bind to DNA and modulate its function. These agents are of significant interest in cancer therapy and other areas of molecular medicine. A specific and complex target for such agents is the Holliday junction, a four-way DNA structure that is a key intermediate in homologous recombination and DNA repair. The trapping or stabilization of Holliday junctions can lead to cell cycle arrest and apoptosis, making it an attractive strategy for developing anticancer drugs.

A comprehensive search of the scientific literature did not reveal any studies that have investigated this compound or its derivatives as DNA-interacting agents, nor their potential to act via Holliday junction trapping mechanisms. The chemical structure of simple this compound derivatives does not immediately suggest features typically associated with potent DNA intercalators or groove binders, such as large, planar aromatic systems. While it is conceivable that this compound could be used as a flexible linker to connect DNA-binding moieties, no such examples are documented in the available research. Consequently, there are no research findings or data to report for this section.

Future Directions and Emerging Research Avenues for Glutaranilic Acid Chemistry

Development of Novel Synthetic Methodologies for Complex Glutaranilic Acid Architectures

The synthesis of this compound and its simple derivatives is well-established, typically involving the reaction of glutaric anhydride (B1165640) with an appropriate aniline (B41778). However, the future of its application in areas like materials science and medicinal chemistry hinges on the ability to create more intricate and functionally diverse structures. Research is now moving towards sophisticated synthetic strategies to achieve this.

One promising approach is the use of combinatorial chemistry , where techniques like organozinc-mediated coupling reactions can be used to replace traditional amide bonds with other functionalities, such as ketones or chiral alcohols, creating a library of peptidomimetics with unique three-dimensional structures. justia.com Another area of intense research is the development of one-pot synthesis protocols . For instance, methods are being developed for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters in a superbase medium, a technique that could be adapted for creating complex this compound derivatives in a single step, improving efficiency and reducing waste. nih.gov

Furthermore, modern catalytic systems are being employed to achieve previously challenging transformations. Palladium-catalyzed γ-C(sp³)–H olefination of free carboxylic acids represents a powerful tool for the direct functionalization of the glutaryl backbone, allowing for the introduction of complex substituents. nih.gov Similarly, the use of photoredox catalysis is enabling the robust and scalable synthesis of β-heteroaryl α-amino acid derivatives, a methodology that holds potential for creating novel this compound analogs. rsc.org These advanced methods are paving the way for the construction of this compound-based molecules with precisely controlled architectures and tailored properties. nih.gov

| Synthetic Strategy | Description | Potential Application for this compound | Reference |

| Organozinc Chemistry | Replaces amide bonds with ketones or chiral alcohols to create peptidomimetics. | Generation of diverse libraries of this compound analogs with novel backbones. | justia.com |

| One-Pot Reactions | Multi-step syntheses are performed in a single reactor without isolating intermediates. | Efficient and streamlined synthesis of complex, multi-functionalized glutaranilic acids. | nih.gov |

| C-H Activation | Direct functionalization of C-H bonds, enabling the addition of new groups to the carbon skeleton. | Site-selective modification of the glutaric acid backbone to build complex architectures. | nih.gov |